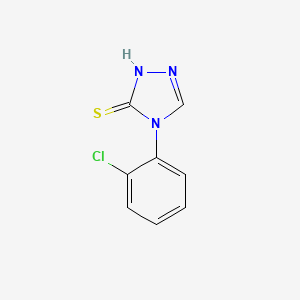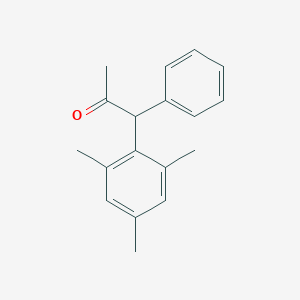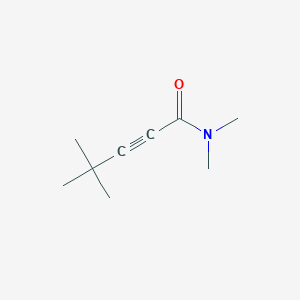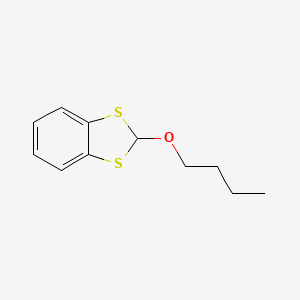
1,3-Benzodithiole, 2-butoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzodithiole, 2-butoxy-: is an organic compound that belongs to the class of benzodithioles These compounds are characterized by a benzene ring fused with two sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Benzodithiole, 2-butoxy- can be synthesized through several methods. One common approach involves the reaction of 1,2-benzenedithiol with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of 1,3-benzodithiole, 2-butoxy- often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Benzodithiole, 2-butoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiols or other reduced sulfur-containing compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the butoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted benzodithioles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,3-Benzodithiole, 2-butoxy- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of cyclic dithioacetals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 1,3-benzodithiole, 2-butoxy- involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can influence enzymatic activities and other biochemical processes. Additionally, its ability to undergo redox reactions allows it to participate in various cellular pathways, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1,3-Benzodithiole-2-thione: This compound is structurally similar but lacks the butoxy group. It is used in similar applications but has different reactivity and properties.
1,3-Benzodithiolylium Salts: These salts are derived from benzodithioles and have unique reactivity due to their ionic nature.
Uniqueness: 1,3-Benzodithiole, 2-butoxy- is unique due to the presence of the butoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
55315-55-4 |
|---|---|
Molekularformel |
C11H14OS2 |
Molekulargewicht |
226.4 g/mol |
IUPAC-Name |
2-butoxy-1,3-benzodithiole |
InChI |
InChI=1S/C11H14OS2/c1-2-3-8-12-11-13-9-6-4-5-7-10(9)14-11/h4-7,11H,2-3,8H2,1H3 |
InChI-Schlüssel |
UEPAXRJVNRXRBR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1SC2=CC=CC=C2S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


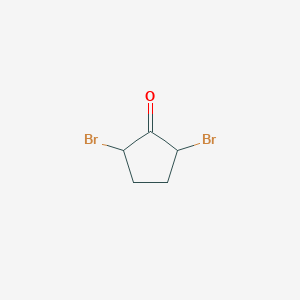
![N-tert-Butyl-5-chloro-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14636527.png)

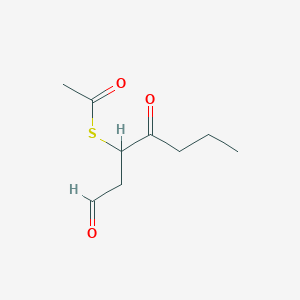






![N-[4-(2-chloroethyl)phenyl]acetamide](/img/structure/B14636586.png)
